REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][O:7][Si](C(C)(C)C)(C)C)=[C:4]([F:17])[C:3]=1[I:18].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][OH:7])=[C:4]([F:17])[C:3]=1[I:18] |f:1.2|
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Name
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(4-chloro-2-fluoro-3-iodobenzyloxy)(tert-butyl)dimethylsilane
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Quantity
|
6.64 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=C(CO[Si](C)(C)C(C)(C)C)C=C1)F)I
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
19.9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile solvents were removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with diethyl ether (150 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous solution of sodium bicarbonate, and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic solution was then dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1)CO)F)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |